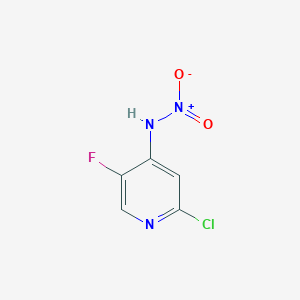

N-(2-Chloro-5-fluoropyridin-4-yl)nitramide

Overview

Description

N-(2-Chloro-5-fluoropyridin-4-yl)nitramide , also known by its chemical formula C5H3ClFN3O2 , is a synthetic compound. It falls within the category of nitramides and is primarily used for research purposes. This product is not intended for human or veterinary use 1.

Molecular Structure Analysis

The molecular formula of N-(2-Chloro-5-fluoropyridin-4-yl)nitramide provides insights into its composition. The presence of chlorine, fluorine, and nitramide functional groups contributes to its unique structure. Researchers have characterized its molecular geometry, bond angles, and bond lengths using techniques such as X-ray crystallography and spectroscopy.

Chemical Reactions Analysis

N-(2-Chloro-5-fluoropyridin-4-yl)nitramide may participate in various chemical reactions. These reactions could involve nucleophilic substitution, reduction, or cyclization. Investigating its reactivity with different reagents and conditions is crucial for understanding its behavior in chemical transformations.

Physical And Chemical Properties Analysis

- Melting Point : Not available (N/A)

- Boiling Point : N/A

- Flash Point : N/A

- Density : N/A

- Solubility in Water : N/A

- Index of Refraction : N/A

- Partition Coefficient (LogP) : 2.07 (estimated)

- Vapor Pressure : N/A

Safety And Hazards

As with any chemical compound, safety precautions are essential. Researchers handling N-(2-Chloro-5-fluoropyridin-4-yl)nitramide should follow established protocols for safe laboratory practices. It is advisable to wear appropriate protective gear, work in a well-ventilated area, and avoid skin or eye contact. Detailed safety data can be found in Material Safety Data Sheets (MSDS).

Future Directions

Future research on N-(2-Chloro-5-fluoropyridin-4-yl)nitramide could focus on:

- Biological Activity : Investigating its potential as a drug candidate or bioactive molecule.

- Derivatives : Synthesizing derivatives with modified functional groups for specific applications.

- Reaction Mechanisms : Elucidating its reactivity in various chemical environments.

properties

IUPAC Name |

N-(2-chloro-5-fluoropyridin-4-yl)nitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFN3O2/c6-5-1-4(9-10(11)12)3(7)2-8-5/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRDYYZZSPXELIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)F)N[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624358 | |

| Record name | N-(2-Chloro-5-fluoropyridin-4-yl)nitramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Chloro-5-fluoropyridin-4-yl)nitramide | |

CAS RN |

405230-86-6 | |

| Record name | N-(2-Chloro-5-fluoropyridin-4-yl)nitramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

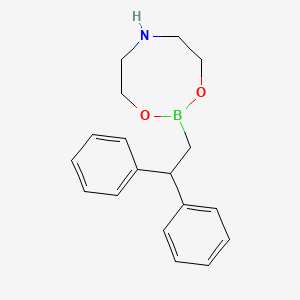

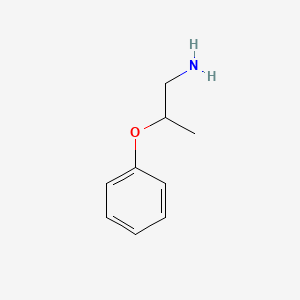

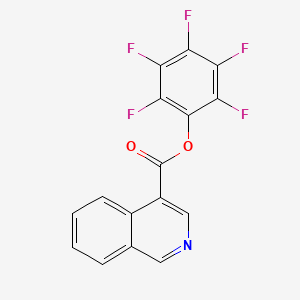

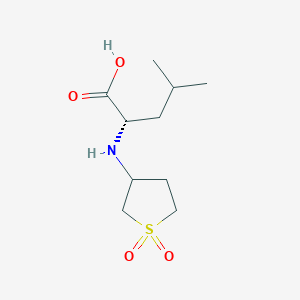

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;bromide;hydrobromide](/img/structure/B1604004.png)

![4-[(6-Methylpyrazin-2-yl)oxy]benzylamine](/img/structure/B1604009.png)

![1-[1-(4-Methyl-1-piperazinyl)cyclopentyl]methanamine](/img/structure/B1604012.png)

![N-[(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-YL)-methyl]-N-methylamine](/img/structure/B1604020.png)